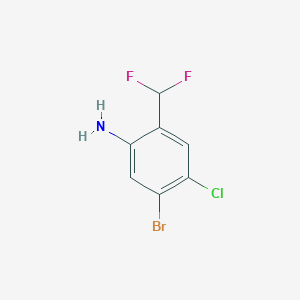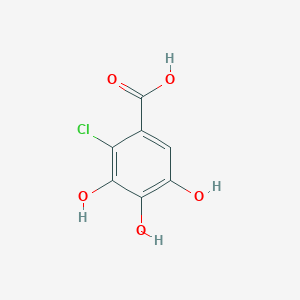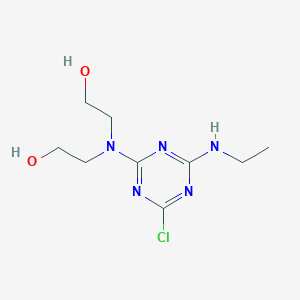
2,2'-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol is a chemical compound with the molecular formula C10H18ClN5O2. It is a derivative of triazine, a class of nitrogen-containing heterocycles. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol typically involves the reaction of 4-chloro-6-(ethylamino)-1,3,5-triazine with diethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, often involving automated systems for mixing, heating, and purification. Quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom in the triazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazine derivatives.
Aplicaciones Científicas De Investigación
2,2’-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-((4-Chloro-6-nitro-1,3-phenylene)bis(azanediyl))diethanol
- 2,2’-((4-Amino-6,7-dimethoxyquinazolin-2-yl)azanediyl)diethanol
- 2,2’-((4-Methylphenylimino)diethanol
Uniqueness
2,2’-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol is unique due to its specific triazine structure and the presence of both chloro and ethylamino groups. These functional groups confer distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
Número CAS |
63147-44-4 |
|---|---|
Fórmula molecular |
C9H16ClN5O2 |
Peso molecular |
261.71 g/mol |
Nombre IUPAC |
2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C9H16ClN5O2/c1-2-11-8-12-7(10)13-9(14-8)15(3-5-16)4-6-17/h16-17H,2-6H2,1H3,(H,11,12,13,14) |
Clave InChI |
NRFCFKGFDSCQFM-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC(=N1)Cl)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13130944.png)
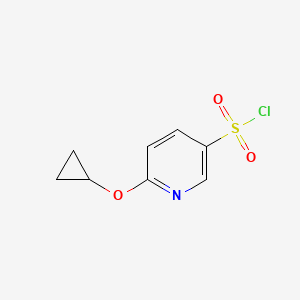

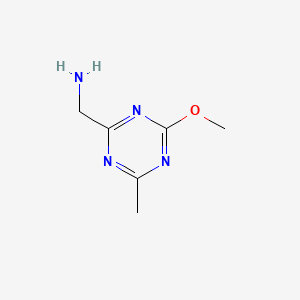
![7-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13130954.png)


![1-[2-Methyl-5-(p-anisyl)-3-thienyl]-2,3,3,4,4,5,5-heptafluoro-1-cyclopentene](/img/structure/B13130978.png)
![2,4-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13130989.png)
![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid](/img/structure/B13130996.png)

